An In-depth Technical Guide to 2-Ethylbenzenethiol: Physical and Chemical Properties
An In-depth Technical Guide to 2-Ethylbenzenethiol: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylbenzenethiol, also known as 2-ethylthiophenol, is an organosulfur compound with the chemical formula C₈H₁₀S.[1] It is characterized by an ethyl group and a thiol group attached to a benzene ring at positions 1 and 2, respectively. This compound is a colorless to pale yellow liquid with a strong, disagreeable odor.[2][3] 2-Ethylbenzenethiol and its derivatives are of interest in various fields, including as flavoring agents, in organic synthesis, and as potential inhibitors of enzymes such as ethylbenzene dehydrogenase.[4][5][6] This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Ethylbenzenethiol, along with detailed experimental protocols for their determination and a summary of its key chemical reactions.
Physical and Chemical Properties
The physical and chemical properties of 2-Ethylbenzenethiol are summarized in the tables below. These properties are crucial for its handling, application, and in the design of synthetic routes.
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₀S | [1] |
| Molecular Weight | 138.23 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Odor | Strong, disagreeable, pungent, roasted | [2][4] |
| Boiling Point | 203-205 °C at 760 mmHg | [1] |
| Density | 1.025 g/mL at 25 °C | [5] |
| Refractive Index (n²⁰/D) | 1.5682 | [5] |
| Flash Point | 80.56 °C (177 °F) | [6] |
| Solubility | Soluble in organic solvents; limited solubility in water. | [3] |
| pKa | 6.81 ± 0.43 (Predicted) | [5] |
Spectral Data Summary
| Spectroscopic Technique | Key Features | Reference(s) |
| ¹H NMR | Signals corresponding to aromatic protons, the thiol proton, and the ethyl group protons. | [1] |
| ¹³C NMR | Resonances for the aromatic carbons, and the carbons of the ethyl group. | [1] |
| Infrared (IR) Spectroscopy | Characteristic absorptions for S-H, C-H (aromatic and aliphatic), and C=C (aromatic) stretching vibrations. | [1] |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 138, with fragmentation patterns corresponding to the loss of ethyl and thiol moieties. | [1] |
Experimental Protocols
Detailed methodologies for the determination of key physical and chemical properties of 2-Ethylbenzenethiol are provided below. These protocols are based on standard laboratory practices.
Determination of Boiling Point (Micro Method)
Objective: To determine the boiling point of 2-Ethylbenzenethiol using a small sample volume.
Materials:
-
Thiele tube
-
Thermometer (0-250 °C)
-
Capillary tube (sealed at one end)
-
Small test tube
-
2-Ethylbenzenethiol sample
-
Mineral oil
-
Bunsen burner or heating mantle
-
Stand and clamp
Procedure:
-
A few drops of 2-Ethylbenzenethiol are placed into the small test tube.
-
The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.
-
The test tube is attached to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
The Thiele tube is filled with mineral oil to a level above the side arm.
-
The thermometer and test tube assembly is clamped so that it is immersed in the mineral oil in the Thiele tube.
-
The side arm of the Thiele tube is gently heated.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is continued until a continuous stream of bubbles is observed.
-
The heating is then stopped.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Measurement of Density
Objective: To accurately measure the density of liquid 2-Ethylbenzenethiol.
Materials:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
2-Ethylbenzenethiol sample
-
Distilled water
-
Acetone
Procedure:
-
The pycnometer is thoroughly cleaned with acetone and dried.
-
The empty, dry pycnometer is weighed on the analytical balance.
-
The pycnometer is filled with distilled water and placed in the constant temperature water bath (e.g., at 25 °C) until it reaches thermal equilibrium.
-
The water level is adjusted to the mark on the capillary, and any excess is wiped off.
-
The pycnometer filled with water is weighed.
-
The pycnometer is emptied, cleaned, and dried thoroughly.
-
The pycnometer is then filled with the 2-Ethylbenzenethiol sample and the process is repeated (thermal equilibration and weighing).
-
The density of the sample is calculated using the formula: Density_sample = (Mass_sample / Mass_water) * Density_water
Determination of Refractive Index
Objective: To measure the refractive index of 2-Ethylbenzenethiol.
Materials:
-
Abbe refractometer
-
Constant temperature water circulator
-
2-Ethylbenzenethiol sample
-
Dropper
-
Lens paper
-
Acetone or ethanol
Procedure:
-
The refractometer is turned on and the water circulator is set to the desired temperature (e.g., 20 °C).
-
The prism of the refractometer is cleaned with a soft tissue and a few drops of acetone or ethanol and allowed to dry.
-
A few drops of the 2-Ethylbenzenethiol sample are placed on the prism using a clean dropper.
-
The prism is closed and locked.
-
The light source is adjusted to illuminate the field of view.
-
Looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered on the crosshairs.
-
If color fringes are observed, the dispersion correction knob is adjusted to eliminate them.
-
The refractive index value is read from the scale.
Spectroscopic Analysis
Objective: To obtain ¹H and ¹³C NMR spectra of 2-Ethylbenzenethiol for structural elucidation.
Materials:
-
NMR spectrometer
-
NMR tube
-
Deuterated solvent (e.g., CDCl₃)
-
2-Ethylbenzenethiol sample
-
Pipette
Procedure:
-
Approximately 5-10 mg of 2-Ethylbenzenethiol is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a small vial.
-
The solution is transferred to a clean, dry NMR tube.
-
The NMR tube is capped and carefully placed in the NMR spectrometer.
-
The spectrometer is tuned and shimmed to obtain a homogeneous magnetic field.
-
The ¹H and ¹³C NMR spectra are acquired according to the instrument's standard operating procedures.
Objective: To identify the functional groups present in 2-Ethylbenzenethiol.
Materials:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
2-Ethylbenzenethiol sample
-
Dropper
-
Kimwipes
-
Ethanol or isopropanol
Procedure:
-
A background spectrum of the clean, empty ATR crystal is collected.
-
A small drop of 2-Ethylbenzenethiol is placed on the ATR crystal.
-
The sample spectrum is collected over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
After the measurement, the ATR crystal is cleaned thoroughly with a Kimwipe soaked in ethanol or isopropanol.
Objective: To determine the purity of 2-Ethylbenzenethiol and confirm its molecular weight and fragmentation pattern.
Materials:
-
GC-MS instrument
-
Appropriate GC column (e.g., a non-polar or medium-polarity column)
-
2-Ethylbenzenethiol sample
-
Solvent (e.g., dichloromethane or hexane)
-
Microsyringe
Procedure:
-
A dilute solution of 2-Ethylbenzenethiol is prepared in a suitable solvent.
-
The GC-MS instrument is set up with appropriate parameters for the column, temperature program, and mass spectrometer.
-
A small volume (e.g., 1 µL) of the sample solution is injected into the GC inlet using a microsyringe.
-
The sample is vaporized and separated on the GC column.
-
The separated components elute from the column and enter the mass spectrometer, where they are ionized and fragmented.
-
The resulting mass spectrum is recorded and analyzed to identify the molecular ion and characteristic fragment ions.
Chemical Reactions
2-Ethylbenzenethiol, as a typical aromatic thiol, undergoes several characteristic reactions. The presence of the nucleophilic thiol group and the aromatic ring dictates its reactivity.
Oxidation to Disulfide
Thiols can be readily oxidized to disulfides. This reaction can be achieved using a variety of mild oxidizing agents, such as iodine (I₂) or hydrogen peroxide (H₂O₂). The reaction involves the coupling of two thiol molecules through the formation of a sulfur-sulfur bond.
Reaction Scheme: 2 R-SH + [O] → R-S-S-R + H₂O (where R = 2-ethylphenyl)
Alkylation to Thioethers
The thiolate anion, formed by deprotonation of the thiol with a base (e.g., NaOH), is a strong nucleophile. It can react with alkyl halides in an Sₙ2 reaction to form thioethers (sulfides).[7][8]
Reaction Scheme: R-SH + NaOH → R-S⁻Na⁺ + H₂O R-S⁻Na⁺ + R'-X → R-S-R' + NaX (where R = 2-ethylphenyl, R' = alkyl group, X = halogen)
Michael Addition
As a soft nucleophile, the thiolate anion can participate in Michael addition reactions with α,β-unsaturated carbonyl compounds.[9][10][11] The addition occurs at the β-carbon of the unsaturated system.
Reaction Scheme: R-SH + Base ⇌ R-S⁻ + Base-H⁺ R-S⁻ + CH₂=CH-C(=O)R' → R-S-CH₂-CH⁻-C(=O)R' R-S-CH₂-CH⁻-C(=O)R' + Base-H⁺ → R-S-CH₂-CH₂-C(=O)R' + Base (where R = 2-ethylphenyl, R' = alkyl or aryl group)
Visualizations
Experimental Workflow for Characterization of 2-Ethylbenzenethiol
The following diagram illustrates a typical workflow for the physical and chemical characterization of a liquid sample like 2-Ethylbenzenethiol.
Conclusion
This technical guide has provided a detailed overview of the core physical and chemical properties of 2-Ethylbenzenethiol. The tabulated data, along with the specified experimental protocols, offer a valuable resource for researchers and professionals working with this compound. The summary of its key chemical reactions highlights its synthetic utility. The provided workflow diagram offers a clear visual representation of the characterization process, from sample preparation to final data analysis and reporting. This comprehensive information is intended to support the safe and effective use of 2-Ethylbenzenethiol in research and development.
References
- 1. 2-Ethylbenzenethiol | C8H10S | CID 3734338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 3. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Ethylbenzenethiol | 4500-58-7 [chemicalbook.com]
- 5. 2-Ethylbenzenethiol CAS#: 4500-58-7 [chemicalbook.com]
- 6. 2-ethyl benzene thiol, 4500-58-7 [thegoodscentscompany.com]
- 7. nbinno.com [nbinno.com]
- 8. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 9. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]
